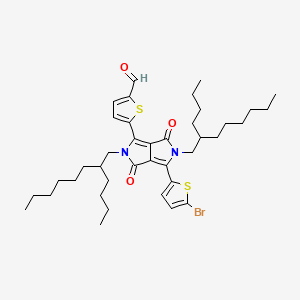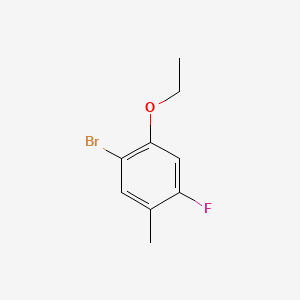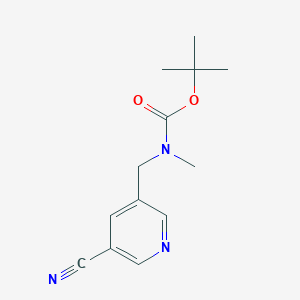
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C12H15N3O2. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound features a tert-butyl group, a cyanopyridine moiety, and a methylcarbamate group, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate typically involves the reaction of 3-(N-Boc-aminomethyl)-5-bromopyridine with zinc cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyridine moiety can be substituted with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Applications De Recherche Scientifique
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .
Comparaison Avec Des Composés Similaires
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its cyanopyridine moiety, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
tert-butyl N-[(5-cyanopyridin-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)9-11-5-10(6-14)7-15-8-11/h5,7-8H,9H2,1-4H3 |
Clé InChI |
NJWRHDXWTQKGKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC(=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


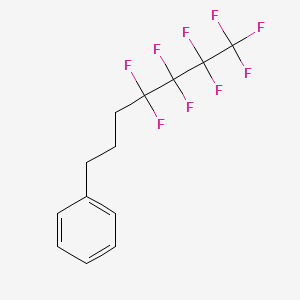
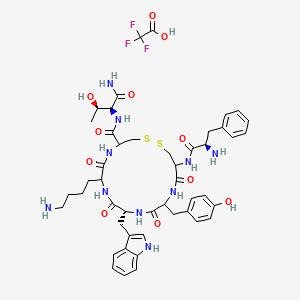
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)
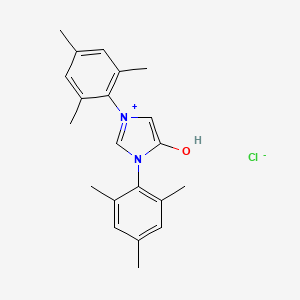
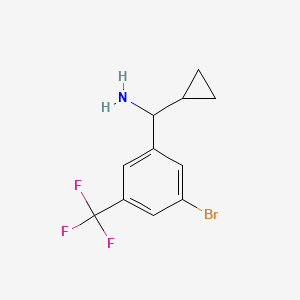
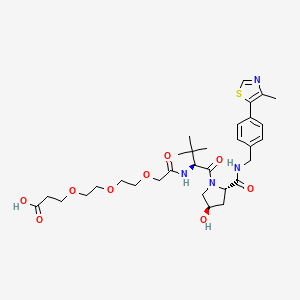
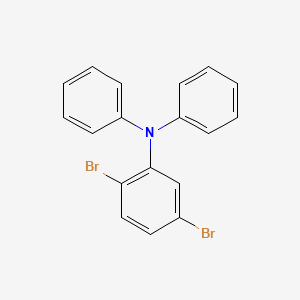

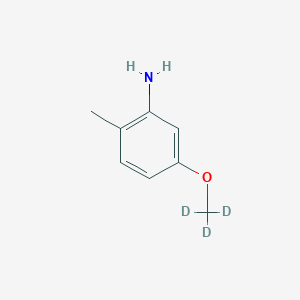
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)


